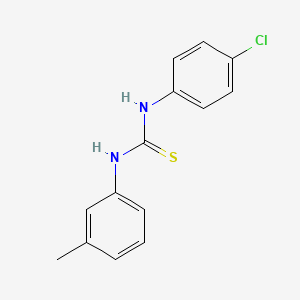
N-phenyl-N'-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-(2,2,2-trifluoroethyl)urea, commonly known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. PTU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
PTU inhibits the enzyme thyroperoxidase, which is responsible for the iodination of tyrosine residues on thyroglobulin. This inhibition leads to a decrease in the production of thyroid hormones, including thyroxine and triiodothyronine. PTU also inhibits the conversion of thyroxine to triiodothyronine in peripheral tissues.
Biochemical and Physiological Effects:
PTU has been shown to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the reduction of oxidative stress, and the modulation of immune responses. PTU has been used as a treatment for hyperthyroidism, Graves' disease, and thyroid storm.
Advantages and Limitations for Lab Experiments
PTU has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and low toxicity. However, PTU has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of PTU, including its potential use as an anticancer agent, its role in modulating immune responses, and its effects on oxidative stress. PTU has been shown to have potential anticancer activity, particularly in breast cancer and leukemia. PTU has also been shown to modulate immune responses, including the inhibition of T cell activation and the modulation of cytokine production. Finally, PTU has been shown to reduce oxidative stress, which may have implications for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, PTU is a chemical compound that has been extensively studied for its various applications in scientific research. PTU has been used as a reagent in organic synthesis, as well as a treatment for hyperthyroidism and Graves' disease. PTU has several advantages for use in lab experiments, including its high purity and low toxicity. There are several future directions for the study of PTU, including its potential use as an anticancer agent, its role in modulating immune responses, and its effects on oxidative stress.
Synthesis Methods
PTU can be synthesized through the reaction of phenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a catalyst. This reaction results in the formation of PTU, which can be purified through recrystallization.
Scientific Research Applications
PTU has been used in various scientific research applications, including the synthesis of organic compounds, antimicrobial activity, and inhibition of thyroid hormone synthesis. PTU has been used as a reagent in the synthesis of various organic compounds, including urea derivatives, heterocyclic compounds, and azo compounds.
properties
IUPAC Name |
1-phenyl-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-13-8(15)14-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZFRCPJLUPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)


![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)

![4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5823494.png)

![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)